molecular formula C13H10FN5 B11478338 Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Pyridine, 3-[2-[(4-fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-

Cat. No.: B11478338
M. Wt: 255.25 g/mol
InChI Key: HJWPVAHCUVUSAB-UHFFFAOYSA-N
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Description

3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with a tetrazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(4-Fluorophenyl)methyl]-2H-1,2,3,4-tetrazol-5-yl}pyridine is unique due to its combination of a pyridine ring with a tetrazole ring and a fluorophenyl group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H10FN5

Molecular Weight

255.25 g/mol

IUPAC Name

3-[2-[(4-fluorophenyl)methyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C13H10FN5/c14-12-5-3-10(4-6-12)9-19-17-13(16-18-19)11-2-1-7-15-8-11/h1-8H,9H2

InChI Key

HJWPVAHCUVUSAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(N=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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